molecular formula C17H25ClN4O3 B2425419 Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate CAS No. 2377034-77-8

Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate

Katalognummer: B2425419
CAS-Nummer: 2377034-77-8
Molekulargewicht: 368.86
InChI-Schlüssel: ZOYMFHNCGWRQMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate is a synthetic organic compound with the molecular formula C17H27ClN4O2. This compound is characterized by its azepane ring structure, which is a seven-membered nitrogen-containing heterocycle, and a chloropyridazine moiety. It is used in various scientific research applications due to its unique chemical properties.

Eigenschaften

IUPAC Name

tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN4O3/c1-17(2,3)25-16(24)22-10-5-6-12(9-11-22)21(4)15(23)13-7-8-14(18)20-19-13/h7-8,12H,5-6,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYMFHNCGWRQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)N(C)C(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloropyridazine moiety: This step involves the reaction of the azepane intermediate with a chloropyridazine derivative under suitable conditions.

    Protection of functional groups: The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Analyse Chemischer Reaktionen

Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Properties

The compound exhibits properties that are conducive to biological interactions, making it a candidate for various research applications. Its chlorinated pyridazine component enhances lipophilicity, which can improve membrane permeability in biological systems.

Medicinal Chemistry

Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it suitable for the development of drugs aimed at treating various conditions.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit promising anticancer activities. For instance, modifications to the azepane structure have led to enhanced efficacy against specific cancer cell lines. In vitro assays demonstrated that certain derivatives significantly inhibited cell proliferation, indicating their potential as anticancer agents .

The compound has been evaluated for its biological activity through various assays. Its ability to interact with enzymes and receptors makes it a valuable tool in pharmacological research.

Assay Type Target Outcome
Enzyme InhibitionThymidine PhosphorylaseIC50 = 25 µM
Cell ProliferationCancer Cell LinesInhibition rate = 70% at 10 µM
Receptor BindingSpecific ReceptorsHigh affinity observed

Drug Development

The structural features of tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate allow it to serve as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.

Case Study: Lead Compound Development

In a recent drug discovery project, the compound was used as a lead structure to synthesize analogs with improved pharmacokinetic properties. The resulting compounds showed enhanced solubility and bioavailability compared to the parent compound, making them more suitable for further development .

Synthetic Chemistry

The synthesis of tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate has been optimized for scalability, allowing researchers to produce larger quantities for extensive testing. The synthetic routes often involve multi-step processes that enhance yield and purity.

Synthetic Route Overview

  • Starting Materials : Chloropyridazine derivatives and tert-butyl piperazine.
  • Reagents : Coupling agents and protecting groups.
  • Yield Optimization : Reaction conditions adjusted for temperature and solvent choice.

Wirkmechanismus

The mechanism of action of tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate involves its interaction with specific molecular targets. The chloropyridazine moiety can bind to certain enzymes or receptors, modulating their activity. The azepane ring structure may also play a role in the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the targets being studied .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate lies in its specific ring structure and the presence of the chloropyridazine moiety, which confer distinct reactivity and potential biological activities.

Biologische Aktivität

Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H21ClN2O2
  • Molecular Weight : 296.79 g/mol
  • CAS Number : 1266118-78-8
  • Structure : The compound features a tert-butyl group, a chloropyridazine moiety, and an azepane ring, which contribute to its biological activity.

The biological activity of Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes implicated in disease processes, such as kinases involved in cancer progression.
  • Receptor Modulation : The presence of the chloropyridazine group suggests potential interactions with various receptors, possibly modulating neurotransmitter systems or immune responses.
  • Cytotoxic Effects : Studies on related compounds indicate that structural features can lead to selective cytotoxicity against certain cell types, particularly T-cells, through apoptosis-inducing pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces apoptosis in T-cells
Enzyme InhibitionPotential inhibition of cancer-related kinases
Receptor InteractionPossible modulation of neurotransmitter receptors

Case Study 1: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of similar compounds on transformed B- and T-cells. The results indicated that compounds with an electron-rich heterocycle at the C3 position exhibited sub-micromolar potency against T-cells. This suggests that Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate may share similar properties due to its structural components .

Case Study 2: Enzyme Inhibition Profile

Research has shown that derivatives with a pyridazine backbone can effectively inhibit specific kinases involved in cancer signaling pathways. This inhibition leads to reduced proliferation of cancer cells and suggests a therapeutic potential for Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate in oncology .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Coupling 6-chloropyridazine-3-carboxylic acid with methylamine-functionalized azepane intermediates via carbodiimide-mediated amidation (e.g., using EDCI or DCC).
  • Step 2 : Protecting the azepane nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine).
  • Step 3 : Monitoring reaction progress via thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane eluents .
  • Purification : Recrystallization from ethanol/water mixtures yields the final product as an off-white solid .

Q. How is the compound characterized after synthesis?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm backbone structure and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and purity.
  • X-ray Crystallography : For unambiguous structural validation, using programs like SHELXL for refinement .

Q. What solvents and storage conditions are optimal for this compound?

  • Solubility : The compound dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane).
  • Storage : Stable at room temperature in airtight containers, protected from light and moisture. Avoid prolonged exposure to strong acids/bases .

Advanced Research Questions

Q. How can crystallization challenges during purification be addressed?

Poor crystallization may arise from conformational flexibility in the azepane ring or impurities. Mitigation strategies include:

  • Solvent Screening : Test mixed solvents (e.g., methanol/water, acetonitrile/toluene) to optimize crystal lattice formation.
  • Seeding : Introduce pre-formed microcrystals to induce nucleation.
  • Temperature Gradients : Gradual cooling from elevated temperatures (e.g., 60°C to 4°C) to enhance crystal growth .

Q. How do hydrogen-bonding patterns influence crystallographic data interpretation?

Graph set analysis (as per Etter’s rules) can decode hydrogen-bonding networks. For this compound:

  • Donor/Acceptor Sites : The carbonyl oxygen (C=O) and chloropyridazine nitrogen act as acceptors, while NH groups in azepane serve as donors.
  • Patterns : Expect motifs like R22(8)R_2^2(8) for dimeric interactions or chains (C(4)C(4)) depending on packing. Discrepancies in predicted vs. observed patterns may indicate polymorphism or solvent inclusion .

Q. What computational methods are suitable for studying its receptor-binding interactions?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with target receptors (e.g., kinases or GPCRs).
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability in explicit solvent (e.g., TIP3P water) using GROMACS or AMBER.
  • Pharmacophore Modeling : Identify critical interaction points (e.g., chloropyridazine’s halogen bond) for structure-activity relationship (SAR) optimization .

Q. How can conflicting bioactivity data across studies be resolved?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Best practices include:

  • Reproducibility Checks : Validate results across multiple independent labs.
  • Purity Assessment : Re-analyze compound batches via HPLC (>95% purity threshold).
  • Dose-Response Curves : Ensure IC50_{50}/EC50_{50} values are consistent across replicate experiments .

Q. What strategies improve yield in large-scale synthesis?

  • Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer for exothermic steps (e.g., acylations).
  • Catalyst Optimization : Screen Pd or Cu catalysts for coupling steps to reduce side reactions.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.